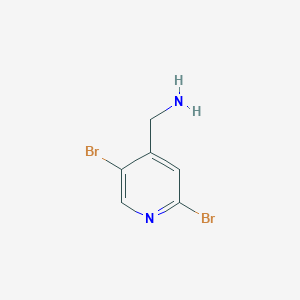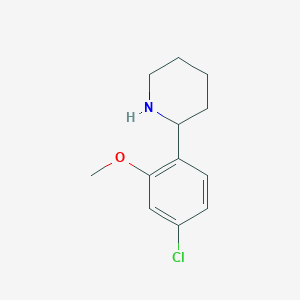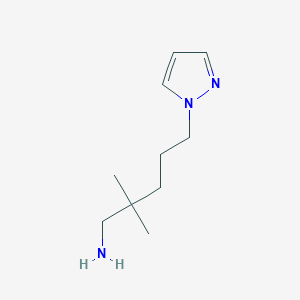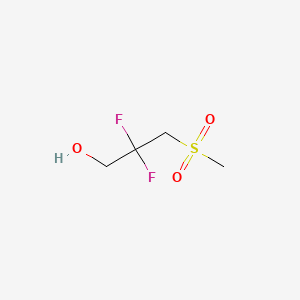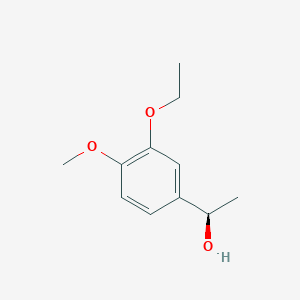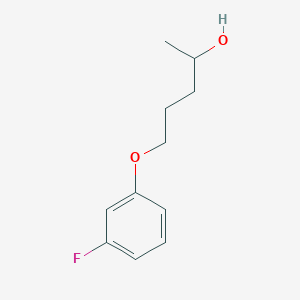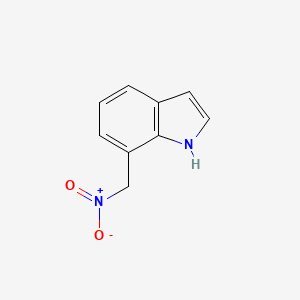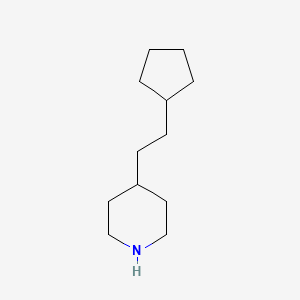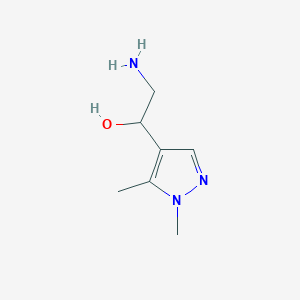
2-Ethenyl-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-4-methylphenol, also known as 4-methyl-2-vinylphenol, is an organic compound with the molecular formula C9H10O. It is a derivative of phenol, where the hydrogen atom at the para position relative to the hydroxyl group is replaced by a vinyl group, and the hydrogen atom at the ortho position is replaced by a methyl group. This compound is known for its aromatic properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethenyl-4-methylphenol can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of 4-methylphenol with vinyl magnesium bromide (a Grignard reagent) to form the desired product.
Heck Reaction: This palladium-catalyzed coupling reaction between 4-methylphenol and vinyl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield.
化学反応の分析
Types of Reactions
2-Ethenyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Electrophilic Aromatic Substitution: The presence of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
2-Ethenyl-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive vinyl group.
作用機序
The mechanism of action of 2-Ethenyl-4-methylphenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, making it more reactive towards electrophiles.
Oxidation and Reduction: The compound can undergo redox reactions, which are crucial in various biochemical processes.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of complex polymeric structures.
類似化合物との比較
Similar Compounds
2-Methoxy-4-vinylphenol: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-4-methylphenol: Similar but with an ethyl group instead of a vinyl group.
4-Methylphenol (p-Cresol): Lacks the vinyl group but shares the methyl and hydroxyl groups.
特性
分子式 |
C9H10O |
|---|---|
分子量 |
134.17 g/mol |
IUPAC名 |
2-ethenyl-4-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-6-7(2)4-5-9(8)10/h3-6,10H,1H2,2H3 |
InChIキー |
ZOCZQLJDCXDSEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


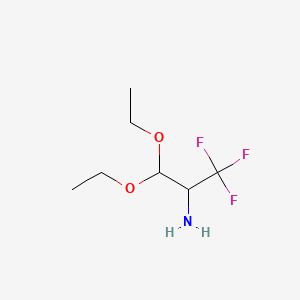
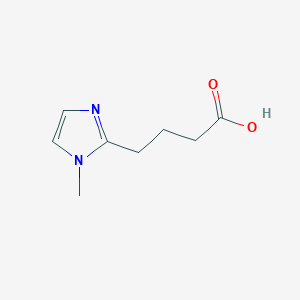
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
